N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(4-fluorophenoxy)acetamide
Description
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(4-fluorophenoxy)acetamide is a synthetic acetamide derivative characterized by three key structural motifs:
- Azepane ring: A 7-membered nitrogen-containing heterocycle, which may enhance solubility and influence pharmacokinetics.
- 2-Chlorophenyl group: A halogenated aromatic substituent that can modulate lipophilicity and receptor binding.
- 4-Fluorophenoxyacetamide backbone: The phenoxy group linked to an acetamide moiety, a common pharmacophore in bioactive molecules.
Properties
Molecular Formula |
C22H26ClFN2O2 |
|---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(4-fluorophenoxy)acetamide |
InChI |
InChI=1S/C22H26ClFN2O2/c23-20-8-4-3-7-19(20)21(26-13-5-1-2-6-14-26)15-25-22(27)16-28-18-11-9-17(24)10-12-18/h3-4,7-12,21H,1-2,5-6,13-16H2,(H,25,27) |
InChI Key |
WDNLIRPDUPWQOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)COC2=CC=C(C=C2)F)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(4-fluorophenoxy)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-(4-fluorophenoxy)acetic acid with 2-(2-chlorophenyl)ethylamine to form an amide intermediate. This intermediate is then reacted with azepane under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(4-fluorophenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved can include signal transduction cascades, modulation of gene expression, or inhibition of enzyme activity.
Comparison with Similar Compounds
Key Observations
Impact of Heterocycles: The azepane ring in the target compound and D388-0651 provides conformational flexibility compared to rigid benzothiazole () or thiazolidinone () moieties. Larger rings like azepane may reduce steric hindrance in target binding .
Halogen Substitutions: 2-Chlorophenyl and 4-fluorophenoxy groups in the target compound are recurrent in CNS-targeting molecules (e.g., TSPO tracers in ). Chlorine increases lipophilicity, while fluorine improves bioavailability and metabolic stability .
Synthetic Efficiency :
- Microwave-assisted synthesis () and MCRs () achieve high yields (>75%), suggesting scalable routes for acetamide derivatives. The target compound’s synthesis method is unspecified but may benefit from similar strategies.
Pharmacological and Practical Considerations
- Biological Activity : While structural analogs like TSPO tracers () are used in PET/SPECT imaging, the target compound’s specific activity remains uncharacterized. Further studies could explore its affinity for CNS receptors or enzymes.
- Screening Potential: D388-0651 () is marketed as a screening compound, indicating its utility in early drug discovery. The target compound may serve a similar role due to its modular structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
